molecular formula C24H50N2O5S B12695299 1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate CAS No. 93857-12-6

1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate

Cat. No.: B12695299
CAS No.: 93857-12-6
M. Wt: 478.7 g/mol
InChI Key: JGBVQNNMUYESIE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), typically involves the esterification of salicylic acid with acetic anhydride to form acetylsalicylic acid (aspirin). This is followed by a reaction with 2-amino-2-methylpropionamide under controlled conditions to form the final compound. The reaction conditions often include the use of a catalyst and maintaining a specific temperature and pH to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure the compound meets the required purity standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), has various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in pain management and inflammation reduction.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Acetylsalicylic acid (aspirin): A widely used analgesic and anti-inflammatory agent.

    2-amino-2-methylpropionamide: A compound with potential biological activities.

Uniqueness

2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), is unique due to its combined structure, which may offer distinct pharmacological properties compared to its individual components. The combination of acetylsalicylic acid and 2-amino-2-methylpropionamide may enhance its therapeutic potential and reduce side effects.

Properties

CAS No.

93857-12-6

Molecular Formula

C24H50N2O5S

Molecular Weight

478.7 g/mol

IUPAC Name

2-(1-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate

InChI

InChI=1S/C22H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22,4-2)20-21-25;1-2-6-7(3,4)5/h25H,3-21H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

JGBVQNNMUYESIE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-]

Origin of Product

United States

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